molecular formula C18H21NO5 B8640615 (3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

Cat. No.: B8640615
M. Wt: 331.4 g/mol
InChI Key: VFGHIBHHMQQACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate is a complex organic compound with the molecular formula C18H21NO5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

(3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction may produce more hydrogenated forms of the compound .

Mechanism of Action

The mechanism of action of (3AR,6aS)-2-benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

2-O-benzyl 3-O-ethyl 6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate

InChI

InChI=1S/C18H21NO5/c1-2-23-17(21)16-13-8-9-15(20)14(13)10-19(16)18(22)24-11-12-6-4-3-5-7-12/h3-7,13-14,16H,2,8-11H2,1H3

InChI Key

VFGHIBHHMQQACC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCC(=O)C2CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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